Cas no 1326812-49-0 (4-(3-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

4-(3-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid structure
1326812-49-0 structure
商品名:4-(3-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
CAS番号:1326812-49-0
MF:C17H20FNO4
メガワット:321.343408584595
MDL:MFCD19706177
CID:4694719

4-(3-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-(3-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
    • MDL: MFCD19706177
    • インチ: 1S/C17H20FNO4/c1-11-5-7-17(8-6-11)19(14(10-23-17)16(21)22)15(20)12-3-2-4-13(18)9-12/h2-4,9,11,14H,5-8,10H2,1H3,(H,21,22)
    • InChIKey: ZLFAJEBOJWFHJS-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC=CC(=C1)C(N1C(C(=O)O)COC21CCC(C)CC2)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 23
  • 回転可能化学結合数: 2
  • 複雑さ: 475
  • トポロジー分子極性表面積: 66.8

4-(3-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1196722-1g
4-(3-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
1326812-49-0 98%
1g
¥15707.00 2024-08-09
Chemenu
CM207729-1g
4-(3-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
1326812-49-0 97%
1g
$1726 2024-08-02
abcr
AB423808-1g
4-(3-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid; .
1326812-49-0
1g
€751.00 2024-08-03
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
J20_525585-10g
4-(3-fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
1326812-49-0 95+%
10g
¥40502.00 2024-08-09
Chemenu
CM207729-10g
4-(3-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
1326812-49-0 97%
10g
$6231 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1196722-2g
4-(3-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
1326812-49-0 98%
2g
¥27126.00 2024-08-09
A2B Chem LLC
AJ27388-100g
4-(3-fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
1326812-49-0 95+%
100g
$9088.00 2024-04-20
abcr
AB423808-5g
4-(3-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid; .
1326812-49-0
5g
€1461.00 2024-08-03
A2B Chem LLC
AJ27388-10g
4-(3-fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
1326812-49-0 95+%
10g
$3328.00 2024-04-20
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
J20_525585-2g
4-(3-fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
1326812-49-0 95+%
2g
¥18084.00 2024-08-09

4-(3-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 関連文献

4-(3-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acidに関する追加情報

Introduction to 4-(3-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS No. 1326812-49-0)

The compound 4-(3-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, identified by its CAS number 1326812-49-0, represents a significant advancement in the field of medicinal chemistry and pharmacological research. This spirocyclic structure, characterized by its unique fusion of an oxygen and nitrogen atom within a decane backbone, exhibits a promising profile for further exploration in drug development. The presence of a 3-fluorobenzoyl moiety and a methyl substituent at the 8-position introduces specific electronic and steric properties that make this molecule of considerable interest to synthetic chemists and biologists alike.

In recent years, the pharmaceutical industry has witnessed a growing emphasis on the design and synthesis of spirocyclic compounds due to their inherent structural rigidity and potential for binding to biological targets with high affinity. The spiro[4.5]decane scaffold, in particular, has been investigated for its utility in creating molecules with enhanced metabolic stability and reduced susceptibility to enzymatic degradation. The incorporation of an oxa group at the 1-position further modifies the electronic landscape of the molecule, influencing its reactivity and interactions with biological systems.

The 3-fluorobenzoyl substituent is another key feature that contributes to the compound's pharmacological potential. Fluorine atoms are well-known for their ability to modulate the pharmacokinetic properties of molecules, including bioavailability, metabolic clearance, and binding affinity. The electron-withdrawing nature of fluorine can also enhance the electrophilicity of certain functional groups, making this compound a versatile building block for further derivatization. Additionally, the methyl group at the 8-position provides steric hindrance that can be exploited to optimize binding interactions with protein targets.

Recent studies have highlighted the importance of spirocyclic compounds in addressing various therapeutic challenges. For instance, derivatives of spiro[4.5]decane have been explored as potential treatments for neurological disorders due to their ability to cross the blood-brain barrier effectively. The oxygen-nitrogen bridge in these molecules often enhances solubility while maintaining structural integrity, which is crucial for drug delivery systems. Furthermore, the flexibility inherent in spirocyclic structures allows for conformational adjustments that can improve binding efficacy to biological receptors.

The 4-(3-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS No. 1326812-49-0) has been synthesized through multi-step organic reactions that showcase the ingenuity of modern synthetic methodologies. The introduction of fluorine at the 3-position of the benzoyl group was achieved using palladium-catalyzed cross-coupling reactions, which are widely employed in pharmaceutical synthesis for their efficiency and selectivity. The spirocyclic core was constructed via intramolecular cyclization reactions, leveraging protecting group strategies to ensure regioselectivity and minimize side products.

In terms of biological activity, preliminary investigations suggest that this compound exhibits moderate activity against certain enzymes implicated in inflammatory pathways. The combination of electronic effects from the fluorine substituent and steric bulk from the methyl group appears to modulate interactions with target proteins, leading to inhibitory effects that warrant further exploration. Additionally, computational modeling studies have been conducted to predict binding modes of this molecule with relevant biological targets, providing insights into potential drug-like properties such as lipophilicity and polar surface area.

The synthesis and characterization of this compound also highlight advancements in analytical techniques used in medicinal chemistry research. High-resolution mass spectrometry (HRMS) has been employed to confirm molecular structure, while nuclear magnetic resonance (NMR) spectroscopy has provided detailed information about proton and carbon environments. X-ray crystallography has further elucidated the three-dimensional conformation of the spirocyclic core, aiding in understanding its interactions with biological systems.

Future directions for research on 4-(3-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS No. 1326812-49-0) include exploring its derivatives through structure-based drug design principles. By modifying substituents such as halogens or heterocycles at strategic positions within the molecule, researchers aim to enhance potency while minimizing off-target effects. Additionally, investigating its behavior in vitro using cell-based assays will provide valuable data on cytotoxicity and mechanism of action.

The role of computational chemistry in optimizing this compound cannot be overstated either; molecular dynamics simulations are being used alongside quantum mechanical calculations to predict how small changes in structure will influence biological activity. These computational approaches complement experimental work by allowing rapid screening of numerous hypothetical derivatives before any synthetic effort is undertaken.

In conclusion,4-(3-fluorobenzoyl)-8-methyl-l oxa - 4 - azaspiro [ 4 . 5 ] decane - 3 - carboxylic acid( CAS No . 1326812 - 49 - 0) represents an exciting development in medicinal chemistry with potential applications across multiple therapeutic areas . Its unique structural features , coupled with promising preliminary biological activity , make it a compelling candidate for further investigation . As research continues into novel scaffolds like these , we can expect continued innovation in drug discovery pipelines worldwide .

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1326812-49-0)4-(3-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
A1124454
清らかである:99%/99%/99%
はかる:1g/2g/10g
価格 ($):1407.0/2267.0/5078.0